N-(3-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-5-6-13-19-15(20-16(23)21(13)8-10)24-9-14(22)18-12-4-2-3-11(17)7-12/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCQGFPMNBFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C₁₅H₁₃ClN₄OS
- Molecular Weight: 344.81 g/mol
Structural Features
The compound features a chlorophenyl group and a pyrido[1,2-a][1,3,5]triazin core, which are known for their diverse biological activities. The presence of the sulfur atom enhances its interaction with biological targets.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX) .
- Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity Type | Target | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| COX Inhibition | COX-2 | 12.5 | |
| Lipoxygenase Inhibition | LOX-5 | 15.3 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 18.0 | |
| Cytotoxicity | Hek293 (Human Cells) | 20.5 |
Study 1: Anticancer Screening
A study conducted by Fayad et al. involved screening a library of compounds for anticancer activity using multicellular spheroids. This compound showed significant cytotoxicity against MCF-7 cells with an IC₅₀ value of 18 µM, indicating its potential as an anticancer agent .
Study 2: Inhibition of Inflammatory Pathways
Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit COX enzymes effectively. The study reported that the chlorophenyl substituent plays a crucial role in enhancing the binding affinity to the enzyme active site .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily attributed to its structural features. Its applications can be categorized into the following areas:
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazine compounds often display notable antimicrobial properties. For instance, studies have shown that similar compounds possess effective antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can range from 0.25 to 3 μg/mL, demonstrating their potential as potent antimicrobial agents .
Anticancer Activity
N-(3-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has been investigated for its anticancer properties. Similar triazine derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazine ring enhance cytotoxicity against cancer cells .
Anti-inflammatory Effects
Compounds with a triazine core have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Enzyme Inhibition
Many triazine derivatives act as enzyme inhibitors, targeting specific pathways involved in microbial resistance or cancer progression. For example, they may inhibit DNA gyrase or topoisomerase IV in bacteria or interfere with signaling pathways in cancer cells .
Interaction with Receptors
Some studies suggest that these compounds may interact with neurotransmitter receptors or other cellular targets, which could contribute to their neuroprotective and cognitive-enhancing properties .
Case Studies and Research Findings
Several case studies highlight the compound's potential applications:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrimidine/Pyridotriazinone Cores
Compound I (N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) and Compound II (the target compound) share a sulfanyl-acetamide backbone but differ in their heterocyclic systems. Compound I uses a 4,6-diaminopyrimidine ring, while the target compound employs a pyrido[1,2-a][1,3,5]triazin-4-one system. This difference significantly impacts molecular geometry:
- Dihedral Angles : In Compound I, the pyrimidine and benzene rings form a 42.25° angle, compared to 59.70°–62.18° in the target compound .
- Hydrogen Bonding: Both compounds exhibit intramolecular N–H⋯N bonds, but the target compound’s pyridotriazinone core allows for additional bifurcated N–H⋯O and C–H⋯O interactions, enhancing crystal packing stability .
Benzothiazole-Based Acetamides from Patent Literature
lists benzothiazole-2-yl acetamides, such as N-(6-methylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide. These compounds share the 3-chlorophenylacetamide motif but replace the pyridotriazinone with a benzothiazole ring. Key differences include:
- Electron-Withdrawing Groups: The benzothiazole derivatives often feature trifluoromethyl or methoxy groups, enhancing lipophilicity compared to the target compound’s methyl-substituted pyridotriazinone .
- Pharmacological Relevance: Benzothiazoles are known for kinase inhibition, suggesting the target compound’s pyridotriazinone core may target different enzymes or receptors.
Heterocyclic Sulfanyl-Acetamides with Pyrazole Cores
describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which shares the 3-chlorophenylsulfanyl group but incorporates a pyrazole-carbaldehyde system.
Key Physicochemical and Functional Comparisons
Table 2: Structural and functional comparison of selected analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
